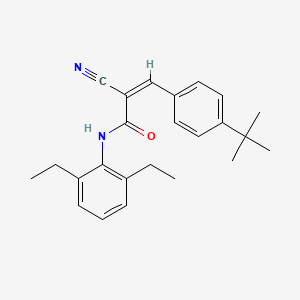
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide acts as a potent inhibitor of several kinases that are involved in cancer cell survival and proliferation. Specifically, it binds to the ATP-binding site of these kinases, preventing their activity and inhibiting downstream signaling pathways. This leads to the induction of apoptosis and inhibition of cell growth in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including those that are resistant to other treatments. Additionally, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is its potent inhibitory activity against several kinases involved in cancer cell survival and proliferation. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide is its limited bioavailability, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide. One potential direction is the evaluation of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to evaluate the efficacy of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide in vivo, as well as its potential use in the treatment of specific types of cancer. Finally, the development of more potent and bioavailable analogs of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide may also be an area of future research.
Synthesemethoden
The synthesis of (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide involves several steps, with the key intermediate being the condensation of 4-tert-butylbenzaldehyde with 2,6-diethylphenylamine to form (Z)-3-(4-tert-butylphenyl)-N-(2,6-diethylphenyl)prop-2-enamide. This intermediate is then cyano-activated to form the final product, (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in the survival and proliferation of cancer cells, including BTK, FLT3, and JAK2. This inhibition leads to the induction of apoptosis and the inhibition of cell growth, making (Z)-3-(4-Tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide a promising candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
(Z)-3-(4-tert-butylphenyl)-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O/c1-6-18-9-8-10-19(7-2)22(18)26-23(27)20(16-25)15-17-11-13-21(14-12-17)24(3,4)5/h8-15H,6-7H2,1-5H3,(H,26,27)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJKAMSKPHDUPB-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


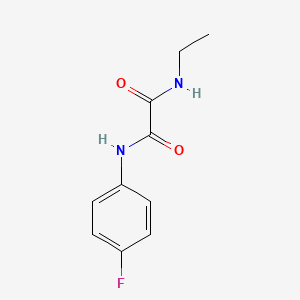
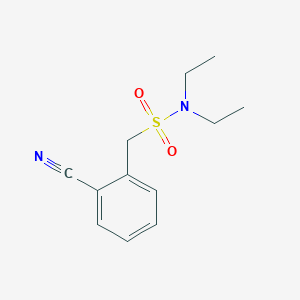
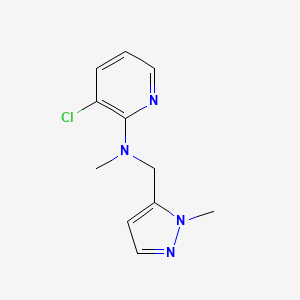
![4-(N,N-diallylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2864167.png)
![1-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2864168.png)
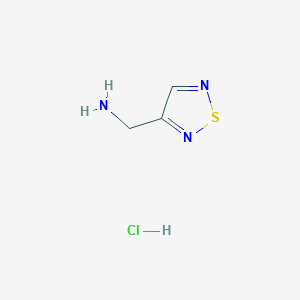
![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)
![2-[(4-methoxyphenyl)sulfonyl]-3-phenyl-5(2H)-isoxazolone](/img/structure/B2864174.png)
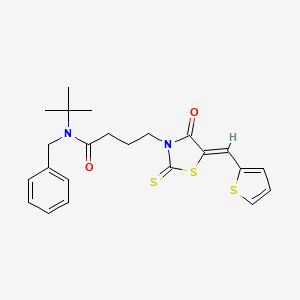
![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
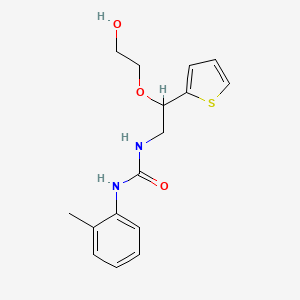
![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)